1-Propanethiol

Description

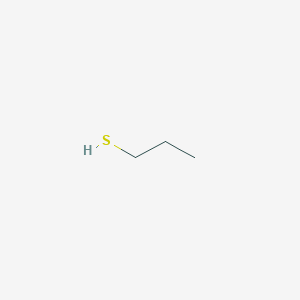

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVIGLJNEAMWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S, Array | |

| Record name | PROPANETHIOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6898-84-6 (hydrochloride salt) | |

| Record name | Propyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026750 | |

| Record name | 1-Propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide., Liquid, Colorless liquid with an offensive, cabbage-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with cabbage-like, sulfuraceous odour, Colorless liquid with an offensive, cabbage-like odor. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

153 °F at 760 mmHg (USCG, 1999), 67.8 °C, 67.00 to 68.00 °C. @ 760.00 mm Hg, 68 °C, 153 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

5 °F (USCG, 1999), -20 °C, -5 °F; -20.5 °C, -5 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Miscible in ethanol, ether; very soluble in acetone, SOL IN PROPYLENE GLYCOL, Soluble in ethanol, ether, acetone, benzene, In water, 1.90X10+3 mg/L at 25 °C, 1.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.190, soluble in water, alcohol, propylene glycol and oils, Slight | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.843 g/cu cm at 20 °C, Relative density (water = 1): 0.84, 0.842-0.847, 0.84 | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.63 | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

155 mmHg at 77 °F (NIOSH, 2023), 154.2 [mmHg], 154.2 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 20.7 (calculated), (77 °F): 155 mmHg | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Colorless liquid | |

CAS No. |

79869-58-2, 107-03-9 | |

| Record name | PROPANETHIOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AB0N08V2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ6F63A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-171 °F (USCG, 1999), -113.3 °C, -113 °C, -172 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Propanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanethiol (CH₃CH₂CH₂SH), a volatile organosulfur compound, is of significant interest in various fields, including atmospheric chemistry, materials science, and as a flavoring agent. Its biological activity and potential applications in drug development necessitate a thorough understanding of its molecular structure and bonding characteristics. This technical guide provides a comprehensive overview of the chemical structure, bonding, and conformational landscape of this compound, supported by experimental data and computational studies.

Molecular Structure and Conformational Analysis

The structural framework of this compound is analogous to its alcohol counterpart, n-propanol, with a sulfhydryl (-SH) group replacing the hydroxyl (-OH) group. The presence of single bonds along the carbon-carbon and carbon-sulfur backbone allows for rotational isomerism, leading to the existence of multiple conformers.

Extensive research, employing techniques such as microwave spectroscopy and computational chemistry, has revealed the presence of several stable conformers for this compound.[1][2] The most stable conformer is the trans-gauche (T-G) form, where the C-C-C-S dihedral angle is in a trans arrangement (approximately 180°) and the C-C-S-H dihedral angle is in a gauche arrangement (approximately 60°).[1][2] Other identified conformers include gauche-gauche (G-G), trans-trans (T-T), and gauche-trans (G-T).[2] The relative energies and populations of these conformers are crucial for understanding the molecule's reactivity and intermolecular interactions.

Bonding and Hybridization

The bonding in this compound can be described in terms of valence bond theory. The carbon atoms in the propyl chain are sp³ hybridized, forming tetrahedral geometries with C-C and C-H single bonds. The sulfur atom is also approximately sp³ hybridized, forming single covalent bonds with a carbon atom and a hydrogen atom, and possessing two lone pairs of electrons. This hybridization leads to a bent geometry around the sulfur atom.

The C-S and S-H bonds are polar covalent bonds due to the difference in electronegativity between the constituent atoms. The presence of the polar sulfhydryl group and the overall molecular geometry results in a net dipole moment for the molecule.

Tabulated Quantitative Data

The following table summarizes the key structural parameters for the most stable conformer (trans-gauche) of this compound, derived from a combination of experimental data and high-level computational studies.

| Parameter | Bond/Angle | Value (Å or °) | Experimental Method/Computational Level |

| Bond Lengths (Å) | C1-C2 | 1.529 | B3LYP/6-311+G(3df,2p) |

| C2-C3 | 1.526 | B3LYP/6-311+G(3df,2p) | |

| C3-S | 1.81 (assumed) | Microwave Spectroscopy (from related molecules) | |

| S-H | 1.34 (assumed) | Microwave Spectroscopy (from related molecules) | |

| Bond Angles (°) | ∠C1-C2-C3 | 112.0 (assumed) | Microwave Spectroscopy (from related molecules) |

| ∠C2-C3-S | 110.0 (assumed) | Microwave Spectroscopy (from related molecules) | |

| ∠C3-S-H | 96.5 (assumed) | Microwave Spectroscopy (from related molecules) | |

| Dihedral Angles (°) | ∠C1-C2-C3-S | ~180 (trans) | Microwave Spectroscopy[1] |

| ∠C2-C3-S-H | ~60 (gauche) | Microwave Spectroscopy[1] |

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase.[3] From these constants, precise molecular structures, including bond lengths, bond angles, and dihedral angles, can be derived.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber. To study different conformers, the sample can be heated in a nozzle before being expanded into the vacuum, which "freezes" the conformational equilibrium.[4]

-

Microwave Irradiation: The gas-phase molecules are irradiated with microwave radiation of varying frequencies.

-

Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of a specific conformer, the molecules absorb the radiation. This absorption is detected, and the frequency is recorded.

-

Spectral Analysis: The resulting absorption spectrum consists of a series of lines, each corresponding to a specific rotational transition. By assigning these transitions, the rotational constants (A, B, and C) for each conformer can be determined.

-

Structure Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their geometric arrangement. By analyzing the rotational constants of different isotopic species of this compound (e.g., deuterated species), a precise molecular structure can be determined.[3]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the structures and relative energies of different conformers.

Methodology:

-

Model Building: An initial 3D structure of this compound is built.

-

Conformational Search: A systematic search for different conformers is performed by rotating around the C-C and C-S single bonds.

-

Geometry Optimization: The geometry of each potential conformer is optimized to find the lowest energy structure for that conformer. This is typically done using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) or higher-level methods like CCSD.[2]

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: The relative energies of the different conformers are calculated to determine their relative stability.

Visualizations

Chemical Structure of this compound

Caption: Ball-and-stick model of this compound.

Conformational Analysis Workflow

Caption: Workflow for conformational analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Propanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propanethiol (also known as n-propyl mercaptan), with the chemical formula C₃H₈S, is an organosulfur compound belonging to the thiol group.[1][2] It is a colorless liquid recognized by its strong, offensive odor, often described as cabbage-like or garlicky.[2][3][4] This compound serves as a significant chemical intermediate in various industrial applications, including the synthesis of herbicides and as a component in flavors and fragrances.[1][5] Its high volatility and flammability necessitate specific handling and storage protocols.[6][7] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and visual representations of its chemical behavior and experimental workflows.

Physical Properties

This compound is a colorless, mobile liquid at room temperature.[1][7] It is less dense than water and exhibits slight solubility in aqueous solutions, while being considerably more soluble in organic solvents like ethanol (B145695) and hexane.[1][2] Its distinct and powerful odor is a key characteristic, making it detectable even at very low concentrations.[2]

Summary of Physical Data

The following tables summarize the key physical properties of this compound.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈S | [2][8] |

| Molecular Weight | 76.16 g/mol | [6][8] |

| Melting Point | -113 °C (-171.4 °F; 160.15 K) | [6][9][10] |

| Boiling Point | 67-68 °C (153-154 °F; 340-341 K) at 1013 hPa | [1][6][9] |

| Density | 0.841 g/mL at 25 °C | [1] |

| 0.84 g/cm³ at 20 °C | [9] | |

| Flash Point | -20 °C (-4 °F) - closed cup | [6][9] |

| Vapor Pressure | 122 mmHg at 20 °C | [6] |

| 165 hPa (123.8 mmHg) at 20 °C | [9] | |

| 155 mmHg at 25 °C (77 °F) | [3] | |

| Vapor Density | 2.54 (vs air) | [6] |

| Ionization Potential | 9.195 eV | [3] |

| pKa | ~10.5 | [11] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | 1.9 g/L; Slightly soluble | [3][9] |

| logP (Octanol/Water) | 1.81 | [7][12] |

Table 3: Optical and Other Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][4] |

| Odor | Strong, offensive, cabbage-like | [1][3] |

| Refractive Index (n20/D) | 1.437 | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the thiol (-SH) functional group. It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[1][7]

Reactivity Profile

-

Combustion and Decomposition : When heated to decomposition, this compound emits toxic fumes of sulfur oxides (SOx) and hydrogen sulfide (B99878).[1][7][13]

-

Reactions with Oxidizers and Reducing Agents : It reacts violently with strong oxidizing agents, such as calcium hypochlorite, and also with reducing agents, strong acids, strong bases, and alkali metals.[1][3][10] Such reactions can be hazardous, with a risk of explosion or the formation of toxic gases.[10]

-

Chemical Stability : Under normal conditions, this compound is considered stable. However, exposure to heat, flames, sparks, and incompatible materials should be avoided.[10][14]

Synthesis Pathways

Industrially, this compound can be synthesized through several routes. A common method involves the reaction of hydrogen sulfide with propanol (B110389) or propane (B168953) under specific catalytic conditions.[5] An alternative pathway is the addition of hydrogen sulfide to propene.[5]

A simplified diagram illustrating the synthesis of this compound from propene and hydrogen sulfide.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Key Spectroscopic Identifiers

| Spectrum Type | Key Features / Peaks | Source(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [15] |

| ¹³C NMR | Data available. | [15] |

| IR Spectroscopy | Data available, characteristic S-H stretch. | [15][16] |

| Mass Spectrometry | Molecular ion peak (m/z) = 76; fragmentation pattern available. | [15][17][18] |

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of substances are standardized. Below are generalized methodologies applicable to this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] A common laboratory method uses a Thiele tube or a similar heating apparatus.

Methodology:

-

A small amount of this compound is placed in a fusion or test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[6]

-

The assembly is attached to a thermometer and heated in a controlled manner using an oil bath or heating block.[6]

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[8]

-

The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

A generalized workflow for determining the boiling point of a liquid using the capillary method.

Determination of Solubility

Solubility tests determine the ability of a substance to dissolve in a solvent.

Methodology:

-

Add a small, measured amount of this compound to a test tube.

-

Add a specific volume of the solvent (e.g., water, ethanol) in portions.[19]

-

After each addition, the mixture should be vigorously shaken.[19]

-

Observe if a homogeneous solution forms (soluble), if two distinct phases remain (insoluble), or if partial dissolution occurs.[1] For aqueous solutions, the pH can be checked with litmus (B1172312) paper to identify acidic or basic properties.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Methodology for a Neat Liquid Sample:

-

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[4]

-

Place a single drop of this compound onto the surface of one plate.[4][7]

-

Carefully place the second plate on top, creating a thin liquid film between them.[7]

-

Mount the "sandwiched" plates in the sample holder of the IR spectrometer.

-

Acquire the spectrum according to the instrument's operating procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

Methodology for a Liquid Sample:

-

Dissolve an appropriate amount of this compound (e.g., 5-25 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃) within a vial.[5][20]

-

If required, add a reference standard like tetramethylsilane (B1202638) (TMS).

-

Transfer the solution into a clean NMR tube to the appropriate depth (typically 0.6-0.7 mL).[20]

-

Filter the sample into the tube if any solid particles are present to ensure magnetic field homogeneity.[5]

-

Place the NMR tube in the spectrometer and acquire the spectrum following the instrument's specific protocols.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Hazards : It is highly flammable (H225), harmful if swallowed (H302), may cause an allergic skin reaction (H317), and is very toxic to aquatic life with long-lasting effects (H410).[7][10] Inhalation can irritate the nose, throat, and respiratory system, and high-level exposure can lead to headache, dizziness, and nausea.[3][13]

-

Handling : Work in a well-ventilated area, preferably under a chemical fume hood.[7][21] Keep away from heat, sparks, open flames, and other ignition sources.[7][14] Use non-sparking tools and ground all equipment to prevent static discharge.[7][21] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][14]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[14] It should be stored separately from incompatible materials like strong oxidants, bases, and acids.[22]

This guide provides a foundational understanding of the key physical and chemical properties of this compound. For specific applications, researchers should always consult comprehensive Safety Data Sheets (SDS) and relevant scientific literature.

References

- 1. scribd.com [scribd.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. phillysim.org [phillysim.org]

- 9. store.astm.org [store.astm.org]

- 10. aidic.it [aidic.it]

- 11. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]

- 12. ttslaboratuvar.com [ttslaboratuvar.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. filab.fr [filab.fr]

- 16. dem.ri.gov [dem.ri.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 22. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Laboratory Synthesis of 1-Propanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the laboratory-scale synthesis of 1-propanethiol (n-propyl mercaptan), a crucial reagent and intermediate in various chemical and pharmaceutical research applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the safe and efficient preparation of this compound.

Introduction

This compound (C₃H₈S), also known as n-propyl mercaptan, is a colorless liquid characterized by a strong and distinct unpleasant odor.[1] As a member of the thiol family, it serves as a versatile building block in organic synthesis, particularly in the formation of thioethers and other sulfur-containing molecules relevant to agrochemicals and pharmaceuticals.[2] Its utility in research necessitates access to reliable and well-characterized synthetic procedures. This document details the two most common and practical laboratory methods for its preparation: the reaction of 1-bromopropane (B46711) with thiourea (B124793) followed by hydrolysis, and the direct nucleophilic substitution of a 1-propyl halide with sodium hydrosulfide (B80085).

Physicochemical and Safety Data

Proper handling of this compound and its precursors is paramount due to their reactivity, flammability, and toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 107-03-9 | [1] |

| Molecular Formula | C₃H₈S | [1] |

| Molecular Weight | 76.16 g/mol | [1] |

| Boiling Point | 67-68 °C (at 1013 hPa) | [1] |

| Melting Point | -113 °C | [1] |

| Density | 0.841 g/mL (at 25 °C) | [3] |

| Flash Point | -20.6 °C | [1] |

| Solubility | Slightly soluble in water; soluble in alcohols and ethers. | [2] |

Safety Summary: this compound is highly flammable and harmful if swallowed. It is a skin sensitizer (B1316253) and is very toxic to aquatic life.[4] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Heating this compound can release toxic sulfur dioxide fumes.[2]

Synthesis Methodologies

Two primary methods are favored for the laboratory synthesis of this compound due to their reliability and use of accessible starting materials.

Method 1: Synthesis via S-Propylisothiouronium Salt (Thiourea Method)

This two-step method is often preferred in a laboratory setting as it avoids the direct handling of gaseous and foul-smelling hydrogen sulfide (B99878) or its salts in the initial step. The reaction proceeds by forming a stable, odorless S-propylisothiouronium salt, which is then hydrolyzed to yield the thiol.[5]

This protocol is adapted from the synthesis of 1-butanethiol.[6]

Step 1: Formation of S-Propylisothiouronium Bromide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.1 moles of thiourea and 200 mL of 95% ethanol (B145695).

-

Add 1.0 mole of 1-bromopropane to the flask.

-

Heat the mixture to reflux with stirring for approximately 4-6 hours. During this time, the S-propylisothiouronium bromide will form and may begin to crystallize upon cooling.

-

After the reflux period, cool the mixture to room temperature. If the salt has crystallized, it can be collected by filtration. Otherwise, the reaction mixture can be carried directly to the next step.

Step 2: Hydrolysis to this compound

-

Transfer the S-propylisothiouronium bromide salt (or the entire reaction mixture from Step 1) to a two-necked flask equipped with a reflux condenser and a nitrogen inlet.

-

Add a solution of 5 N sodium hydroxide (B78521) (approximately 300 mL for 1 mole of the salt) to the flask.

-

Reflux the mixture in a slow stream of nitrogen for 2-3 hours. The hydrolysis of the isothiouronium salt liberates this compound.[7]

-

After reflux, cool the reaction mixture to room temperature. An oily layer of this compound may separate.

-

Carefully acidify the cooled mixture with 2 N hydrochloric acid.

-

Separate the organic layer containing the crude this compound.

-

Dry the organic layer with anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and purify by distillation.

The crude this compound is purified by fractional distillation, collecting the fraction boiling at 67-68 °C .[1] The distillation should be performed in a fume hood, and it is advisable to use a bleach or sodium hypochlorite (B82951) solution trap to scrub the odor from the distillation apparatus exhaust.

Caption: Experimental workflow for the synthesis of this compound via the thiourea method.

Method 2: Synthesis via Nucleophilic Substitution with Sodium Hydrosulfide

This method involves the direct Sₙ2 reaction of a 1-propyl halide with sodium hydrosulfide (NaSH). While conceptually simpler, it requires careful control of reaction conditions to minimize the formation of the di-n-propyl sulfide byproduct, which occurs if the newly formed propanethiolate reacts with another molecule of the alkyl halide.[8] Using an excess of sodium hydrosulfide can help mitigate this side reaction.[8]

This protocol is based on the general synthesis of thiols from alkyl halides.[4]

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydrosulfide (NaSH) in a solvent mixture of ethanol and water. A slight molar excess (e.g., 1.2 equivalents) of NaSH relative to the alkyl halide is recommended.

-

Heat the NaSH solution to a gentle reflux under a nitrogen atmosphere.

-

Slowly add 1.0 equivalent of 1-bromopropane (or 1-chloropropane) dropwise to the refluxing solution.

-

After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction by GC or TLC until the starting halide is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute inorganic acid, such as 1 M HCl, to convert the sodium propanethiolate salt to this compound. This step should be done cautiously in a fume hood as excess hydrosulfide will release toxic H₂S gas.

-

Transfer the mixture to a separatory funnel. Extract the product with a low-boiling organic solvent, such as diethyl ether (2-3 times).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent. The solvent can be carefully removed by distillation.

-

The remaining crude product is then purified by fractional distillation as described in Method 1.

Caption: Sₙ2 reaction pathway for the synthesis of this compound from 1-bromopropane.

Comparative Data of Synthesis Methods

The choice of synthetic route may depend on factors such as available starting materials, scale, and tolerance for side products. The following table summarizes key quantitative aspects of the described methods.

Table 2: Comparison of this compound Synthesis Methods

| Parameter | Method 1 (Thiourea) | Method 2 (Sodium Hydrosulfide) | Notes |

| Starting Halide | 1-Bromopropane | 1-Bromopropane or 1-Chloropropane | Bromides are generally more reactive than chlorides. |

| Sulfur Reagent | Thiourea | Sodium Hydrosulfide (NaSH) | Thiourea is a stable, odorless solid. NaSH can have an H₂S odor due to hydrolysis. |

| Key Intermediate | S-Propylisothiouronium salt | Sodium propanethiolate | The isothiouronium salt is stable and can be isolated. |

| Typical Yield | ~90% (adapted from butanethiol) | 70-90% (general for thiols) | Yields are highly dependent on reaction conditions and purification.[4][6] |

| Primary Byproduct | Urea (after hydrolysis) | Di-n-propyl sulfide | Sulfide formation is a key challenge to control in the NaSH method.[8] |

| Advantages | Odorless intermediate, high yields. | More direct, one-pot reaction. | The thiourea method is often preferred for its convenience and reduced odor in the initial stages. |

| Disadvantages | Two distinct reaction steps. | Potential for sulfide byproduct, handling of H₂S upon acidification. | Careful control of stoichiometry is critical for the NaSH method. |

Conclusion

The synthesis of this compound in a laboratory setting can be reliably achieved through two principal routes. The thiourea method offers a high-yielding, two-step process with an odorless intermediate, making it particularly suitable for standard laboratory environments. The sodium hydrosulfide method provides a more direct, one-pot alternative, though it requires more stringent control over reaction conditions to prevent the formation of sulfide byproducts and necessitates careful handling of hydrogen sulfide gas during workup. The choice of method will ultimately be guided by the specific requirements of the researcher, including scale, purity needs, and available equipment and reagents. In both cases, final purification by fractional distillation is essential to obtain high-purity this compound for research and development applications.

References

- 1. Explain a thiol and give a preparation reaction of ethanethiol | Filo [askfilo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. prepchem.com [prepchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Propane-1-thiol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Propane-1-thiol, also known as n-propyl mercaptan, is an organosulfur compound belonging to the thiol group.[1] It is a colorless liquid recognized by its strong, unpleasant odor.[1][2] This compound serves as a versatile chemical intermediate in various fields, including the synthesis of flavors, fragrances, agrochemicals, and as a feedstock for insecticides.[1][3] Its distinct smell also makes it a valuable odorant for natural gas to enable leak detection.[4] This guide provides an in-depth look at the molecular characteristics, physicochemical properties, and relevant experimental protocols for propane-1-thiol.

Core Molecular and Physical Properties

The fundamental properties of propane-1-thiol are summarized below, providing a quantitative basis for its application in research and development.

| Property | Value |

| Molecular Formula | C₃H₈S[3][5][6][7] |

| Molecular Weight | 76.16 g/mol [1][5][6][7][8] |

| CAS Number | 107-03-9[3][6] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Strong, offensive, cabbage-like[1][2] |

| Density | 0.84 g/mL (at 25 °C)[1][8] |

| Boiling Point | 67-68 °C[1][5][8] |

| Melting Point | -113 °C[1][5][8] |

| Flash Point | -20 °C (-4 °F) |

| Water Solubility | Slightly soluble / immiscible[1][2][4] |

| Vapor Pressure | 122-155 mmHg (at 20 °C)[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and safe handling and application of propane-1-thiol in a laboratory setting. Below are outlines for its synthesis and analysis.

Synthesis of Propane-1-thiol from 1-Propanol (B7761284)

A common laboratory-scale synthesis involves the conversion of 1-propanol to propane-1-thiol via a two-step process involving the formation of an intermediate alkyl bromide followed by nucleophilic substitution with a thiol source.

Step 1: Synthesis of 1-Bromopropane (B46711) from 1-Propanol

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure the setup is in a well-ventilated fume hood.

-

Reagent Addition: To the round-bottom flask, add 1-propanol. Slowly and carefully, while cooling the flask in an ice bath, add an excess of hydrobromic acid (HBr). A common method involves the in situ generation of HBr from sodium bromide (NaBr) and sulfuric acid (H₂SO₄).

-

Reflux: Heat the mixture to reflux for 1-2 hours. The reaction mixture will separate into two layers.

-

Work-up and Distillation: After cooling, separate the lower aqueous layer. Wash the organic layer (crude 1-bromopropane) with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).

-

Purification: Purify the crude 1-bromopropane by simple distillation, collecting the fraction boiling around 71 °C.

Step 2: Synthesis of Propane-1-thiol from 1-Bromopropane

-

Reagent Preparation: In a separate round-bottom flask equipped with a reflux condenser, dissolve sodium hydrosulfide (B80085) (NaSH) in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Nucleophilic Substitution: Slowly add the purified 1-bromopropane from Step 1 to the NaSH solution.

-

Reflux: Heat the reaction mixture to reflux for 1-3 hours to allow the substitution reaction to proceed to completion.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. The propane-1-thiol will form an organic layer.

-

Extraction and Washing: Separate the organic layer. Wash it sequentially with water and then a dilute brine solution to remove any unreacted NaSH and other water-soluble impurities.

-

Drying and Purification: Dry the crude propane-1-thiol over anhydrous magnesium sulfate. Purify the final product by fractional distillation, collecting the fraction that boils at approximately 67-68 °C.

Caution: Propane-1-thiol is highly flammable and has a strong, unpleasant odor. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of propane-1-thiol and identifying any impurities.

-

Sample Preparation: Prepare a dilute solution of the synthesized propane-1-thiol in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is 1 µL of sample in 1 mL of solvent.

-

Instrument Setup:

-

GC Column: Use a non-polar or mid-polar capillary column suitable for volatile sulfur compounds, such as a DB-1 or DB-5 type.

-

Injector: Set the injector temperature to 250 °C with a split injection mode.

-

Oven Program: A typical temperature program would be: initial temperature of 40 °C held for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate.

-

-

MS Setup:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 35 to 200.

-

Transfer Line Temperature: Set the transfer line temperature to 280 °C.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Interpretation: The retention time of the major peak should correspond to that of a propane-1-thiol standard. The mass spectrum of this peak should exhibit the characteristic molecular ion peak (m/z 76) and fragmentation pattern for propane-1-thiol. Purity can be estimated by the relative area of the main peak compared to any impurity peaks.

Visualized Workflow: Synthesis of Propane-1-thiol

The following diagram illustrates the key steps in the chemical synthesis of propane-1-thiol from 1-propanol.

References

- 1. Propanethiol - Wikipedia [en.wikipedia.org]

- 2. 1-Propanethiol | 107-03-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | CAS#:107-03-9 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. plantaedb.com [plantaedb.com]

- 8. ez.restek.com [ez.restek.com]

The Enigmatic Presence of 1-Propanethiol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propanethiol, a volatile thiol, is a significant contributor to the characteristic aroma of many plants, most notably those of the Allium genus. While its sensory impact is well-recognized, its broader physiological roles and biosynthetic pathways in plants are areas of ongoing investigation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, delving into its biosynthesis, analytical methodologies for its detection and quantification, and its potential roles in plant physiology. The information presented herein is intended to serve as a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development, fostering a deeper understanding of this intriguing sulfur compound.

Introduction: The Significance of Thiols in Plant Biology

Thiols, organic compounds containing a sulfhydryl (-SH) group, are pivotal players in plant metabolism and defense. Their high reactivity makes them crucial for a variety of cellular processes, including redox signaling, detoxification of xenobiotics, and as precursors to a vast array of secondary metabolites. Among the diverse family of plant thiols, the low molecular weight volatile thiols, such as this compound, are particularly notable for their potent aroma and flavor characteristics.

This compound (CH₃CH₂CH₂SH) is a colorless liquid with a strong, distinct odor often described as cabbage-like or oniony[1]. Its presence is a defining feature of the aroma profile of many edible plants, particularly onions and garlic. Beyond its sensory attributes, the occurrence of this compound and other thiols in plants hints at their potential involvement in defense mechanisms and as signaling molecules in response to biotic and abiotic stress. Understanding the natural occurrence, biosynthesis, and physiological functions of this compound can provide valuable insights for crop improvement, flavor chemistry, and the discovery of novel bioactive compounds.

Natural Occurrence of this compound in Plants

The presence of this compound has been documented in a variety of plant species, with the most significant concentrations found in the Allium genus. It has also been reported in other plant families, including Fabaceae and Solanaceae.

Quantitative Data on this compound Occurrence